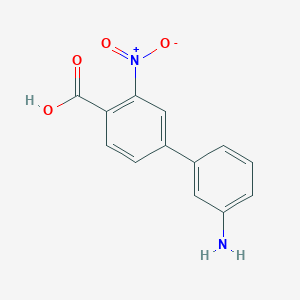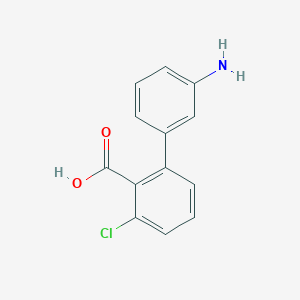
4-(2-Hydroxyphenyl)-3-methylbenzoic acid, 95%
Vue d'ensemble
Description
4-(2-Hydroxyphenyl)-3-methylbenzoic acid, or 4-HPMBA, is a synthetic, phenolic compound that has a wide range of applications in scientific research. It is used in a variety of fields, including biochemistry, pharmacology, and toxicology. 4-HPMBA is a white, crystalline solid that is soluble in most organic solvents. It is also known as 4-hydroxy-3-methylbenzoic acid and has the molecular formula C8H8O3.
Applications De Recherche Scientifique
4-HPMBA has a variety of applications in scientific research. It is used in the study of biochemical and physiological processes, as well as in toxicology and pharmacology. It is also used as a reagent in laboratory experiments, as a standard for the determination of other compounds, and as a substrate for enzymes.
Mécanisme D'action
4-HPMBA works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, 4-HPMBA can reduce inflammation and pain.
Biochemical and Physiological Effects
4-HPMBA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have antioxidant and anti-inflammatory effects. It has also been shown to have anti-cancer effects, as well as to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-HPMBA in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and is soluble in most organic solvents. However, 4-HPMBA can be toxic in high concentrations, so it should be handled with care.
Orientations Futures
The potential future applications of 4-HPMBA are numerous. It could be used as a drug or as a diagnostic tool to detect various diseases. It could also be used in the development of new drugs and treatments for various diseases. Additionally, further research could be conducted to explore the potential of 4-HPMBA as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further research could be conducted to explore the potential of 4-HPMBA as a substrate for enzymes.
Propriétés
IUPAC Name |
4-(2-hydroxyphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-8-10(14(16)17)6-7-11(9)12-4-2-3-5-13(12)15/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIVXDAWCCVZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688665 | |
| Record name | 2'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1141473-81-5 | |
| Record name | 2'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















